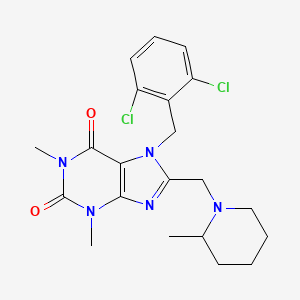

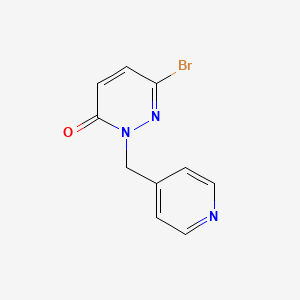

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, a class of molecules widely studied for their diverse pharmacological activities, including their interaction with serotonin receptors and potential for psychotropic activity. Research in this area has explored various substitutions on the purine core to modulate receptor affinity and functional activity, with a particular focus on targeting serotonin receptors due to their role in various CNS disorders.

Synthesis Analysis

The synthesis of purine derivatives involves the introduction of various substituents to the purine core, aiming to achieve selective affinity and functional activity at serotonin receptors. For instance, Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin receptor ligands, demonstrating the chemical versatility and potential for structural diversification in purine derivatives (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives reveals the critical role of specific substituents in determining receptor affinity and selectivity. Docking studies have shown that substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, for example, are essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, suggesting that molecular structure directly influences pharmacological activity (Zagórska et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving purine derivatives often aim to modify specific substituents to enhance receptor affinity or to introduce new pharmacological properties. For example, synthetic routes involving the protection of purine derivatives, as described by Khaliullin et al. (2020), showcase the complexity of chemical manipulations required to achieve desired modifications while preserving the purine core's integrity (Khaliullin & Shabalina, 2020).

科学的研究の応用

Serotonin Receptor Affinity and Psychotropic Activity : A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione found that certain derivatives exhibited antidepressant-like and anxiolytic-like activities. These compounds showed affinity for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are related to serotonin neurotransmission (Chłoń-Rzepa et al., 2013).

Synthesis of New Derivatives : Gobouri (2020) explored the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The study focused on the structural elucidation of these new compounds (Gobouri, 2020).

Dopamine and Serotonin Receptor Affinity : A study by Żmudzki et al. (2015) synthesized and evaluated N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones. These compounds showed potent ligand activity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors (Żmudzki et al., 2015).

Analgesic Activity : Zygmunt et al. (2015) investigated 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different moieties for their analgesic properties. The study found significant analgesic activity in several tested compounds, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Synthesis and Characterization of Complexes : Shaker (2011) conducted a study on the synthesis and characterization of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. This research contributes to the understanding of how these compounds interact with metal ions (Shaker, 2011).

特性

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N5O2/c1-13-7-4-5-10-27(13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)8-6-9-16(14)23/h6,8-9,13H,4-5,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKWDZSMYYAXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)

![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)